tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is an organic compound with the molecular formula C10H13BrN2O3. It is a white crystalline solid that is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The brominated pyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
Carbamate Formation: Finally, the hydroxylated bromopyridine reacts with tert-butyl carbamate under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Hydrolysis: Formation of tert-butyl alcohol and the corresponding amine.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme mechanisms and inhibition .
Medicine:
- Explored for its potential therapeutic applications.
- Used in the development of new pharmaceuticals .
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Employed in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-Butyl N-(5-bromo-4-hydroxypyridin-3-yl)carbamate
Comparison:
Structural Differences: The position of the hydroxyl and bromine groups can vary, leading to differences in reactivity and properties.
Reactivity: The presence of different functional groups can influence the types of reactions the compounds undergo.
Biological Activity
Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety and a 5-bromo-4-hydroxypyridine ring. This structural arrangement contributes to its unique chemical properties, enhancing its interaction with various biological targets.
This compound exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that regulate cell growth and survival.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : In vitro studies show that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it has anti-proliferative effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have indicated neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cell lines | |
Neuroprotective | Protection against neurotoxicity |
Detailed Research Insights
- Antimicrobial Studies : A study conducted by Villemagne et al. demonstrated that derivatives of the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
- Anticancer Research : In a comparative study, this compound was shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
- Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in treating neurodegenerative disorders .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-4-oxo-1H-pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-7(14)6(11)5-12-8/h4-5H,1-3H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVJJLMFURFENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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